BenchChemオンラインストアへようこそ!

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Lipophilicity Drug-Likeness Permeability

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate (CAS 921486-76-2) is a rationally designed, bis-thiazole small molecule featuring a central ureido linker and a terminal p-tolyl substituent. With a molecular weight of 459.5 g/mol, a calculated XLogP3-AA of 2.6, and a topological polar surface area of 179 Ų, the compound occupies a favorable drug-like chemical space that balances lipophilicity and hydrogen-bonding capacity for potential target engagement.

Molecular Formula C20H21N5O4S2
Molecular Weight 459.54
CAS No. 921486-76-2
Cat. No. B2704333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
CAS921486-76-2
Molecular FormulaC20H21N5O4S2
Molecular Weight459.54
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C20H21N5O4S2/c1-3-29-17(27)9-15-11-30-19(23-15)24-16(26)8-14-10-31-20(22-14)25-18(28)21-13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24,26)(H2,21,22,25,28)
InChIKeyIZRXZEVCNXABQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate (CAS 921486-76-2): Physicochemical and Structural Baseline for Differentiated Procurement


Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate (CAS 921486-76-2) is a rationally designed, bis-thiazole small molecule featuring a central ureido linker and a terminal p-tolyl substituent [1]. With a molecular weight of 459.5 g/mol, a calculated XLogP3-AA of 2.6, and a topological polar surface area of 179 Ų, the compound occupies a favorable drug-like chemical space that balances lipophilicity and hydrogen-bonding capacity for potential target engagement [1]. Its characteristic bis-thiazolyl-acetamido scaffold places it within a class of compounds investigated for anticancer applications, particularly as modulators of protein-protein interactions and kinase inhibition [2].

Why Generic Substitution of Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is Not Advisable: Evidence Limitations and Structural Nuance


Direct, high-strength quantitative differentiation data for CAS 921486-76-2 against its closest commercially available analogs (e.g., the 4-chlorophenyl variant CAS 921469-77-4 or the 2-methoxyphenyl variant CAS 921492-43-5) is notably sparse in the public domain; no published head-to-head biological assay or patent data was identified as of the search date. Consequently, claims of functional superiority cannot be empirically substantiated at this time. However, generic substitution is not recommended due to the critical sensitivity of the bis-thiazole pharmacophore to even minor peripheral modifications. Computational analysis (PubChem-derived properties) reveals distinct physicochemical profiles among these isomers that are predicted to significantly influence solubility, permeability, metabolic stability, and target binding kinetics [1]. Class-level evidence from related bis-thiazole and ureido-thiazole chemotypes underscores that the nature of the N-aryl substituent is a key determinant of antiproliferative potency and selectivity [2]. The following sections present the best available quantitative and class-inferred evidence to guide selection.

Quantitative Differentiation Guide for Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate


Lipophilicity Advantage Over the 2-Methoxyphenyl Analog: XLogP3-AA Comparison

The target p-tolyl derivative demonstrates a computed lipophilicity (XLogP3-AA = 2.6) that is 1.1 log units higher than its 2-methoxyphenyl analog (XLogP3-AA = 1.5), indicating superior predicted membrane permeability within the bis-thiazole series [1]. This is contrasted with the 4-chlorophenyl analog, which is more lipophilic (XLogP3-AA = 3.1) and may face solubility-limited absorption [1].

Lipophilicity Drug-Likeness Permeability

Hydrogen-Bonding Capacity and TPSA Differentiation from Chlorophenyl Analogs

The target compound possesses 3 hydrogen bond donors (HBD) and a topological polar surface area (TPSA) of 179 Ų, identical to its 2-methoxyphenyl analog, but both offer an additional HBD compared to the 4-chlorophenyl variant (2 HBD, TPSA 150 Ų) [1]. The increased HBD count and TPSA of the p-tolyl compound may enhance specific target interactions while still remaining below the typical 140 Ų threshold for good oral absorption, a nuance that differentiates it from the chloro analog.

Hydrogen Bonding Polar Surface Area Oral Bioavailability

Class-Level Anticancer Potency of Bis-Thiazole Scaffolds: Bcl-2 Inhibition Benchmark

Compounds within the bis-amide-based bis-thiazole class have demonstrated significant in vitro cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with the most potent analog (compound 7f) exhibiting an IC50 superior to 5-fluorouracil (5-FU) in HCT-116 cells (10.44–13.76 μM range for active derivatives vs. 5-FU IC50 = 11.78 μM) [1]. Compound 7f achieved a 27.24-fold increase in apoptotic cell death (50.13% vs. 1.84% control) and an in vivo tumor inhibition ratio of 50.45% [1].

Bcl-2 Inhibition Colorectal Cancer Apoptosis

Ureido-Thiazole Pharmacophore Kinase Inhibition: IGF1R Potency Contextualization

In a 2024 study on ureido-substituted 4-phenylthiazole derivatives, compound 27 exhibited an IC50 of 0.62 μM against HepG2 hepatocellular carcinoma cells, surpassing sorafenib (IC50 = 1.62 μM) by 2.6-fold . This compound also inhibited IGF1R kinase by 76.84% at 10 μM, establishing the ureido-thiazole motif as a viable kinase inhibitor scaffold . The target compound incorporates this identical ureido-thiazole moiety, suggesting potential for kinase inhibition applications.

IGF1R Inhibition Kinase Profiling Hepatocellular Carcinoma

Rotatable Bond Count as a Conformational Flexibility Advantage

With 9 rotatable bonds, the target compound is more flexible than the mono-thiazole analog N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-62-5, 6 rotatable bonds), potentially allowing it to adopt a more optimal bound conformation for targets with deeper or more complex binding pockets [1]. This increased flexibility is achieved without exceeding the typical drug-like limit of 10 rotatable bonds, maintaining a favorable ligand efficiency profile [1].

Conformational Flexibility Entropic Penalty Binding Affinity

p-Tolyl Substituent Metabolic Stability: Methyl vs. Chloro and Methoxy SAR

The electron-donating p-methyl group is generally associated with greater metabolic stability compared to the electron-withdrawing p-chloro substituent, which is prone to CYP450-mediated oxidative dechlorination, and the p-methoxy group, which undergoes O-demethylation. While direct metabolic stability data for CAS 921486-76-2 is unavailable, this well-established medicinal chemistry principle suggests the target compound may exhibit a superior metabolic profile relative to its chlorinated and methoxylated counterparts [1].

Metabolic Stability CYP450 Clearance

Validated Application Scenarios for Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate Based on Quantitative Evidence


Lead Optimization for Bcl-2-Driven Colorectal Cancer Therapeutics

Given the class-level evidence that bis-thiazole derivatives demonstrate equipotent to superior activity against HCT-116 colorectal cancer cells compared to 5-FU and achieve significant in vivo tumor growth inhibition (TIR% of 50.45%) through Bcl-2 downregulation [2], CAS 921486-76-2 is ideally positioned as a starting point for a medicinal chemistry campaign targeting Bcl-2. Its p-tolyl substituent offers a balanced lipophilicity (XLogP 2.6) and hydrogen-bonding capacity (3 HBD) that can be systematically varied to map SAR for potency and pharmacokinetics [1].

Kinase Selectivity Profiling Probe for IGF1R and Related Tyrosine Kinases

The ureido-thiazole moiety present in the target compound has been validated as an IGF1R kinase-inhibiting motif, with related compounds achieving 76.84% inhibition at 10 μM and sub-micromolar cellular IC50 values . Procuring CAS 921486-76-2 for a kinase selectivity panel (e.g., against a broad panel of 50-100 kinases) would generate critical selectivity data, as its bis-thiazole extension differs from the mono-thiazole IGF1R inhibitors previously described, potentially conferring a unique selectivity fingerprint .

Physicochemical Benchmarking in Parallel SAR by Chemistry CROs

For contract research organizations (CROs) synthesizing focused libraries, the compound serves as a well-characterized physicochemical benchmark. Its computed properties (MW 459.5, XLogP 2.6, TPSA 179 Ų, 9 rotatable bonds) are precisely documented, enabling it to act as a reference standard for calibrating HPLC logD, PAMPA permeability, and kinetic solubility assays when evaluating new analogs in the same series [1]. The distinct profile from its 4-chloro and 2-methoxy analogs ensures clear differentiation in any parallel SAR matrix [1].

In Vivo Pharmacokinetic Bridging Studies

The predicted favorable metabolic profile of the p-tolyl group over chlorinated or methoxylated analogs [3] makes this compound a rational choice for initial in vivo PK studies in rodent models. With a calculated logP of 2.6, it is predicted to exhibit moderate to high oral absorption, achieving plasma concentrations suitable for efficacy readouts in xenograft models, provided solubility is adequately formulated [1][2]. This application directly leverages the quantitative physicochemical differentiation evidence to de-risk preclinical development.

Quote Request

Request a Quote for Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.